molecular formula C21H22N2O4 B5833177 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE

Cat. No.: B5833177
M. Wt: 366.4 g/mol
InChI Key: ZDWIZOBUMMDTOP-UHFFFAOYSA-N
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Description

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the preparation of 3,5-dimethyl-4-isoxazolamine, which can be synthesized via the reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water . This intermediate is then reacted with appropriate benzoyl chloride derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE is unique due to its specific substitution pattern on the benzamide and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-25-18-10-8-17(9-11-18)22-21(24)16-6-5-7-19(12-16)26-13-20-14(2)23-27-15(20)3/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWIZOBUMMDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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